3-(Trifluoromethyl)oxetan-3-ol
Description
Significance of Fluorine Incorporation in Molecular Design for Research
The introduction of fluorine into organic molecules is a widely employed strategy in drug discovery and materials science to modulate various properties. tandfonline.combenthamscience.com Key considerations for incorporating fluorine include:
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic oxidation. This can increase the in vivo half-life of a drug candidate. tandfonline.comnih.gov
Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, potentially increasing the binding affinity and potency of a drug. tandfonline.comresearchgate.net
Physicochemical Properties: The substitution of hydrogen with fluorine can alter a molecule's lipophilicity, acidity (pKa), and conformation, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov
Bioavailability: By judiciously positioning fluorine atoms, researchers can fine-tune the electronic and steric properties of a molecule to enhance its ability to cross biological membranes and reach its target. nih.govresearchgate.net
The Oxetane (B1205548) Ring System in Contemporary Synthetic and Medicinal Chemistry Research
The oxetane ring, a four-membered heterocycle containing an oxygen atom, has emerged as an important structural motif in modern chemistry. acs.orgnih.gov Its utility stems from several key features:
Three-Dimensionality: The puckered nature of the oxetane ring provides a distinct three-dimensional scaffold, which can lead to improved target selectivity and better pharmacokinetic profiles compared to flat aromatic systems. nih.govacs.org
Polarity and Solubility: The presence of the oxygen atom imparts polarity to the oxetane ring, which can enhance the aqueous solubility of a molecule, a crucial property for drug candidates. acs.orgacs.org
Metabolic Stability: The oxetane ring can serve as a metabolically stable bioisostere for other functional groups, such as gem-dimethyl or carbonyl groups, without significantly increasing lipophilicity. nih.govacs.org
Synthetic Versatility: The inherent ring strain of oxetanes makes them susceptible to ring-opening reactions, providing access to a variety of functionalized acyclic compounds. acs.orgbeilstein-journals.org Conversely, a number of synthetic methods have been developed for the construction of the oxetane ring itself. acs.orgnih.gov
Rationale for Investigating 3-(Trifluoromethyl)oxetan-3-ol as a Prototypical Fluorinated Oxetane
The compound this compound serves as an excellent model for studying the effects of combining a trifluoromethyl group with an oxetane ring for several reasons:
Synergistic Effects: This molecule allows for the investigation of how the strong electron-withdrawing nature of the trifluoromethyl group influences the reactivity and properties of the adjacent oxetane ring, and vice versa.
Building Block Potential: The hydroxyl group provides a reactive handle for further functionalization, making this compound a potentially valuable building block for the synthesis of more complex fluorinated molecules.
Physicochemical Modulation: The presence of both the polar hydroxyl group and the lipophilic trifluoromethyl group on the same carbon atom of the oxetane ring creates a unique electronic environment that can be exploited to fine-tune the properties of larger molecules.
Historical Context and Recent Advancements in Trifluoromethylated Oxetane Chemistry
The synthesis of oxetanes dates back to the 19th century. nih.gov However, the systematic exploration of fluorinated oxetanes, particularly those bearing a trifluoromethyl group, is a more recent endeavor driven by the growing demand for novel fluorinated building blocks in drug discovery. researchgate.net Early synthetic methods often involved multi-step sequences with limited substrate scope.
Recent years have witnessed significant progress in the synthesis of trifluoromethylated oxetanes. nih.gov For instance, a notable development is the Corey-Chaykovsky epoxidation/ring-expansion reaction of trifluoromethyl ketones, which provides a mild and versatile route to these compounds. researchgate.net Another advancement is the N-heterocyclic carbene (NHC)-catalyzed [2 + 2] annulation of trifluoromethyl ketones with allenoates, yielding 2-alkylideneoxetanes. nih.gov These newer methods offer improved efficiency and broader applicability, paving the way for the synthesis of a wider range of trifluoromethylated oxetane derivatives for further research and application.
Chemical and Physical Properties
The unique structural features of this compound give rise to a specific set of chemical and physical properties.
| Property | Value |
| Molecular Formula | C4H5F3O2 |
| Molecular Weight | 142.08 g/mol cymitquimica.com |
| IUPAC Name | This compound sigmaaldrich.com |
| CAS Number | 1403676-72-1 fluorochem.co.uk |
| Appearance | Neat cymitquimica.com |
| Purity | 95% sigmaaldrich.com |
Synthesis and Reactions
The synthesis of this compound and its subsequent reactions are of significant interest to synthetic chemists.
Synthesis of this compound
One common method for the synthesis of this compound involves the reaction of oxetan-3-one with a suitable trifluoromethylating agent. rsc.org The general approach is as follows:
Preparation of the Grignard Reagent: A solution of a trifluoromethyl-containing halide is reacted with magnesium to form the corresponding Grignard reagent.
Reaction with Oxetan-3-one: The prepared Grignard reagent is then added to a solution of oxetan-3-one at low temperature.
Workup: The reaction is quenched with a suitable reagent, such as saturated ammonium (B1175870) chloride solution, and the product is extracted and purified.
Alternative synthetic routes may also be employed, such as those starting from 1,3-dihydroxyacetone (B48652) or involving halogen exchange reactions. smolecule.comgoogle.com
Reactions of this compound
The hydroxyl group of this compound can undergo various reactions, allowing for the synthesis of a range of derivatives. These reactions include:
Dehydroxylation: The removal of the hydroxyl group can be achieved through a multi-step, one-pot procedure involving deprotonation, tosylation, and reduction. thieme-connect.de
Etherification: The hydroxyl group can be converted into an ether linkage through reaction with a suitable alkyl or aryl halide in the presence of a base.
Esterification: Reaction with a carboxylic acid or its derivative can lead to the formation of the corresponding ester.
Structure
3D Structure
Properties
IUPAC Name |
3-(trifluoromethyl)oxetan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O2/c5-4(6,7)3(8)1-9-2-3/h8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMANELZPPUNRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403676-72-1 | |
| Record name | 3-(trifluoromethyl)oxetan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity and Mechanistic Investigations of 3 Trifluoromethyl Oxetan 3 Ol
Ring-Opening Reactions of Fluorinated Oxetanols
The inherent ring strain of approximately 25.5 kcal/mol makes oxetanes susceptible to ring-opening reactions, a characteristic that is further influenced by substituents. beilstein-journals.org In the case of 3-(trifluoromethyl)oxetan-3-ol, the presence of the trifluoromethyl group significantly affects its reactivity.
Acid-Catalyzed Ring Opening Mechanisms (Lewis Acid and Brønsted Acid)
Both Lewis and Brønsted acids can catalyze the ring-opening of oxetanes, often leading to a variety of functionalized products. beilstein-journals.orgresearchgate.net The mechanism typically involves the protonation or coordination of the oxetane (B1205548) oxygen, which activates the ring towards nucleophilic attack.
Lewis Acid Catalysis: Lewis acids, such as boron trifluoride etherate, can activate the oxetane ring, leading to dimerization or polymerization. nih.gov For instance, the reaction of 2,2-bis(trifluoromethyl)-4-alkoxyoxetanes with a catalytic amount of boron trifluoride etherate results in a spontaneous and mildly exothermic reaction. nih.gov In some cases, Lewis superacids like Al(C₆F₅)₃ have been employed for the regioselective isomerization of 2,2-disubstituted oxetanes to homoallylic alcohols. uab.cat This catalyst was shown to be particularly effective for electron-rich aryl oxetanes, suppressing the formation of unwanted side products. uab.cat
Brønsted Acid Catalysis: Brønsted acids are also effective catalysts for ring-opening reactions. For example, 3-aryloxetan-3-ols can act as 1,2-bis-electrophiles in the presence of a Brønsted acid like Tf₂NH, reacting with 1,2-diols to form 1,4-dioxanes. nih.gov The acid catalyzes both the formation of an oxetane carbocation and the subsequent intramolecular ring-opening. nih.gov This methodology has been used to generate a wide range of mono- and bicyclic dioxanes with high yields and stereoselectivity. nih.gov
| Catalyst Type | Reactants | Product | Key Findings |
| Lewis Acid (B(C₆F₅)₃) | 2,2-disubstituted oxetanes | Homoallylic alcohols | High regioselectivity, especially for electron-rich aryl oxetanes. uab.cat |
| Brønsted Acid (Tf₂NH) | 3-aryloxetan-3-ols, 1,2-diols | 1,4-dioxanes | Acts as a 1,2-bis-electrophile, high regio- and diastereoselectivity. nih.gov |
Nucleophilic Ring-Opening Pathways
The strained nature of the oxetane ring makes it susceptible to nucleophilic attack, particularly when activated by acidic conditions. thieme-connect.de Nucleophilic ring-opening of oxetanes can proceed via intra- or intermolecular pathways.
A study on the synthesis of 2,3-dihydrobenzofurans from 3-aryloxetan-3-ols demonstrated a tandem Friedel–Crafts alkylation/intramolecular ring-opening mechanism. beilstein-journals.org This reaction was most effective with electron-rich para-substituted phenols. beilstein-journals.org In another example, treating vinyl oxetanes with diisopropyl dithiophosphate (B1263838) resulted in a nucleophilic ring-opening to yield functionalized products. core.ac.uk
Factors Influencing Ring Strain and Reactivity in Trifluoromethyl Oxetanes
The reactivity of oxetanes is intrinsically linked to their ring strain, which is estimated to be around 26 kcal/mol. This strain arises from the deviation of bond angles from the ideal sp³ hybridization. The introduction of a trifluoromethyl group at the 3-position is expected to further influence the ring strain and electronic properties of the molecule.
The electronegativity of the trifluoromethyl group can enhance the metabolic resistance of the compound. Computational studies have indicated that benzylic radicals within a strained ring, such as an oxetane, are less stable and more π-delocalized, which can lead to increased reactivity in certain reactions. nih.govnih.gov This increased reactivity is attributed to a combination of ring strain and the effects of Bent's rule, which describes the hybridization of atomic orbitals in molecules. nih.govnih.gov
Radical-Mediated Transformations Involving this compound Scaffolds
Radical reactions offer a powerful tool for the functionalization of complex molecules. In the context of this compound, radical-mediated transformations provide pathways to novel and medicinally relevant structures.
Photoredox-Catalyzed Alkylation of 3-Aryl-Oxetanes via Benzylic Radicals
Visible light photoredox catalysis has emerged as a mild and efficient method for generating carbon-centered radicals. nih.govdigitellinc.com This approach has been successfully applied to the alkylation of 3-aryl-oxetanes. nih.govnih.govdigitellinc.comchemrxiv.orgacs.org
In a notable study, 3-aryl-3-carboxylic acid oxetanes were used as precursors for tertiary benzylic oxetane radicals under photoredox conditions. nih.govnih.govacs.org These radicals then undergo conjugate addition to activated alkenes, yielding 3-aryl-3-alkyl substituted oxetanes. nih.govnih.gov This method is reproducible and tolerates a variety of functional groups. digitellinc.com Computational studies have shown that the ring strain in the oxetane radical makes the Giese addition irreversible, leading to high product yields compared to less strained systems. nih.govnih.gov
| Reaction Type | Precursor | Radical Intermediate | Product | Key Features |
| Photoredox-Catalyzed Alkylation | 3-Aryl-3-carboxylic acid oxetane | Tertiary benzylic oxetane radical | 3-Aryl-3-alkyl substituted oxetane | Mild conditions, high product yields due to ring strain. nih.govnih.gov |
Oxytrifluoromethylation Reactions for Fluorinated Allyl Acetates
Oxytrifluoromethylation of alkenes is a valuable transformation for introducing a trifluoromethyl group and an oxygen functionality simultaneously. beilstein-journals.org While direct studies on this compound in this specific reaction are not detailed in the provided context, related methodologies highlight the potential for such transformations.
Copper-catalyzed oxytrifluoromethylation of allylamines with CO₂ has been investigated computationally, revealing a Cu(I)-Cu(II) catalytic cycle. rsc.org In this process, a trifluoromethyl radical is generated and attacks the alkene. rsc.org This suggests that similar radical-based approaches could be employed to functionalize molecules containing the this compound scaffold. The generation of trifluoromethyl radicals from reagents like sodium trifluoromethanesulfinate (CF₃SO₂Na) is a well-established method in organic synthesis. beilstein-journals.org
Mechanistic Studies of Radical Intermediates
The generation and reactivity of radical intermediates from oxetanes, particularly at the C3 position, have been a subject of significant investigation, primarily driven by the utility of the oxetane motif in medicinal chemistry. acs.orgchemrxiv.org While direct studies on the radical intermediates of this compound are limited, research on analogous 3-aryl-3-carboxylic acid oxetanes provides substantial insight into the behavior of tertiary benzylic oxetane radicals. chemrxiv.org
Visible light photoredox catalysis has emerged as a powerful technique for generating such radicals under mild conditions. chemrxiv.org For instance, the decarboxylation of 3-aryl-3-carboxylic acid oxetanes, induced by an iridium photocatalyst under visible light, leads to the formation of a tertiary benzylic radical. beilstein-journals.org This radical species can then participate in various C-C bond-forming reactions, such as Giese additions to activated alkenes. chemrxiv.orgbeilstein-journals.org
Computational and experimental studies have revealed that the ring strain of the oxetane plays a crucial role in the reactivity of these radical intermediates. chemrxiv.org Benzylic radicals situated on a strained four-membered ring are less stable and exhibit greater π-delocalization compared to their non-strained counterparts. chemrxiv.org This increased instability and delocalization disfavor radical dimerization and promote productive reaction pathways like conjugate addition. chemrxiv.org Specifically, in the case of oxetane-substituted radicals, the Giese addition to acrylates becomes effectively irreversible due to the combination of ring strain and electronic effects described by Bent's rule. chemrxiv.org This leads to high yields of the desired 3-aryl-3-alkyl substituted oxetanes. chemrxiv.org
The generation of an oxetane radical has also been utilized in Minisci-type reactions for the functionalization of heteroaromatic bases. acs.org This process likely involves the addition of the oxetane radical to the protonated heterocycle. acs.org Furthermore, radical deoxygenation methods, such as the Barton-McCombie reaction using tributylstannane and AIBN, have been employed to convert 3-aryloxetan-3-ols to the corresponding 3-aryloxetanes, proceeding through a radical intermediate. acs.org
Advanced Catalytic Transformations of Trifluoromethyl Oxetanols
The cleavage of carbon-carbon bonds is a challenging transformation due to their inherent stability. However, transition metal catalysis has enabled the activation of otherwise inert C-C bonds, particularly in strained ring systems or via β-carbon elimination from alcohol-derived intermediates. nih.govrsc.org While specific studies on the metal-catalyzed C-C bond cleavage of this compound are not extensively documented, the principles can be inferred from related systems.
The general mechanism for metal-catalyzed C-C bond cleavage in unstrained alcohols often involves the formation of an alkoxyl radical, followed by homolytic β-C-C bond cleavage to generate a carbon-centered radical. nih.govrsc.org This radical can then be trapped in a catalytic cycle, for example, by a nickel catalyst, to form new C-C bonds, such as in arylation reactions. rsc.org Dual transition metal systems, for instance involving cerium and nickel, have been developed to facilitate such transformations electrochemically. rsc.org
In the context of strained rings like oxetanes, the release of ring strain provides a thermodynamic driving force for C-C bond cleavage. nih.gov Transition metals such as palladium, nickel, rhodium, and others can catalyze the cleavage of C-C bonds in vinylcyclopropanes, which are structurally related to potentially reactive oxetane derivatives. nih.gov These reactions can proceed through oxidative addition of the metal into a C-C bond, forming a metallacycle intermediate that can undergo further transformations. nih.gov
Rearrangements of oxetane derivatives are also known. For example, 3-(nitromethylene)oxetanes can rearrange to isoxazoles under basic conditions, a process proposed to proceed through a strained oxetene intermediate followed by ring opening. acs.org
A notable transformation of trifluoromethyl-substituted oxetanes is their electrophilic [4+4] cyclodimerization. Specifically, the treatment of 2,2-bis(trifluoromethyl)-4-alkoxyoxetanes with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂) in dichloromethane, results in a spontaneous cyclodimerization to yield 2,2,6,6-tetrakis(trifluoromethyl)-4,8-dialkoxy-1,5-dioxocanes. researchgate.netnih.govresearchgate.netnih.gov
This reaction is characterized by the appearance of an intense blue or blue-green color upon addition of the catalyst. nih.gov The dimerization proceeds with the formation of an eight-membered 1,5-dioxocane (B12814268) ring system. researchgate.netnih.gov The reaction is sensitive to the steric bulk of the alkoxy group on the oxetane. While less hindered alkoxy groups lead to the cyclodimerized product in moderate yields, bulkier substituents like a tert-butoxy (B1229062) group can lead to different reaction pathways, producing acyclic, unsaturated products instead. researchgate.netnih.gov
The proposed mechanism involves the coordination of the Lewis acid to the oxetane oxygen, followed by ring opening to generate a carbocationic intermediate. This intermediate then acts as an electrophile and is attacked by the oxygen of a second oxetane molecule, initiating a cascade that ultimately leads to the [4+4] cycloadduct. beilstein-journals.org
| Substrate (R group) | Catalyst | Product | Yield (%) | Reference |
| Ethoxy (C₂H₅O) | BF₃·OEt₂ | 2,2,6,6-Tetrakis(trifluoromethyl)-4,8-diethoxy-1,5-dioxocane | 31-42 | researchgate.netnih.gov |
| n-Propoxy (n-C₃H₇O) | BF₃·OEt₂ | 2,2,6,6-Tetrakis(trifluoromethyl)-4,8-di-n-propoxy-1,5-dioxocane | 31-42 | researchgate.netnih.gov |
| n-Butoxy (n-C₄H₉O) | BF₃·OEt₂ | 2,2,6,6-Tetrakis(trifluoromethyl)-4,8-di-n-butoxy-1,5-dioxocane | 31-42 | researchgate.netnih.gov |
| tert-Butoxy (t-C₄H₉O) | BF₃·OEt₂ | Mixture of acyclic, unsaturated products | - | researchgate.netnih.gov |
Investigations of Bioisosteric Transformations and Their Mechanisms
Oxetan-3-ols have garnered significant attention in medicinal chemistry as potential bioisosteres for the carboxylic acid functional group. researchgate.netnih.govucc.ieresearchgate.netscispace.com Replacing a carboxylic acid with an oxetan-3-ol (B104164) can modulate key physicochemical properties, such as reducing acidity while maintaining or improving hydrogen bonding capacity, lipophilicity, and metabolic stability. researchgate.netucc.ie
The activation of the tertiary alcohol in 3-aryloxetan-3-ols is a key step in their transformation into various bioisosteric motifs. This activation can be achieved under different catalytic conditions. For example, lithium catalysts have been shown to enable the chemoselective activation of the C-OH bond for subsequent alkylation with thiols, providing access to 3-sulfanyloxetanes, which are considered bioisosteres of thioesters. researchgate.netcam.ac.uk This method is notable for its selectivity, avoiding the ring opening of the strained oxetane. cam.ac.uk
Brønsted acid catalysis can also be employed to activate the tertiary hydroxyl group. This activation generates a stabilized carbocation at the C3 position, which can then be trapped by various nucleophiles. researchgate.net This strategy has been used in Friedel-Crafts reactions with phenols to synthesize 3,3-diaryloxetanes. mdpi.com
Furthermore, direct synthetic methods are being developed to facilitate the incorporation of the oxetan-3-ol moiety. A photoredox-catalyzed decarboxylative addition of carboxylic acids to 3-oxetanone (B52913) provides a direct route to 3-substituted oxetan-3-ols. researchgate.net This approach avoids lengthy de novo syntheses and has been developed in both chromium-catalyzed and chromium-free versions, with mechanistic studies suggesting the involvement of either an alkyl-chromium intermediate or a radical addition to a Brønsted acid-activated ketone. researchgate.net
| Precursor | Reagent/Catalyst | Transformation | Bioisosteric Replacement for | Reference |
| 3-Aryloxetan-3-ol | Thiol, Li catalyst | Thiol Alkylation | Thioester | researchgate.netcam.ac.uk |
| 3-Aryloxetan-3-ol | Phenol, Brønsted acid | Friedel-Crafts Alkylation | Diaryl Ketone / Diaryl Methane | mdpi.com |
| Carboxylic Acid + 3-Oxetanone | Photoredox catalyst (with/without Cr) | Decarboxylative Addition | Carboxylic Acid | researchgate.net |
Applications of 3 Trifluoromethyl Oxetan 3 Ol in Chemical Research
Role in Medicinal Chemistry and Drug Discovery
The compound 3-(Trifluoromethyl)oxetan-3-ol and related trifluoromethyl oxetane (B1205548) structures are of significant interest in medicinal chemistry. The incorporation of fluorine and oxetane rings into molecules are both well-established strategies for enhancing pharmacological properties. acs.org The oxetane ring, a four-membered heterocycle containing an oxygen atom, is recognized for its ability to confer desirable characteristics such as low molecular weight, high polarity, and a distinct three-dimensional structure. researchgate.netresearchgate.net These features can improve key drug-like properties including aqueous solubility, metabolic stability, and lipophilicity. acs.orgmdpi.com The trifluoromethyl (CF3) group is frequently used in drug design to enhance metabolic stability, binding affinity, and bioavailability. mdpi.com The combination of these two motifs in structures like this compound provides a unique scaffold for the development of novel therapeutics. news-medical.netsciencedaily.com
The addition of a trifluoromethyl group to the oxetane scaffold further enhances its utility. The strong electron-withdrawing nature of the CF3 group can influence the acidity or basicity of nearby functional groups, which can be a valuable tool for optimizing a drug's pharmacokinetic profile. acs.orgmdpi.com Researchers have noted that combining the attributes of small-ring heterocycles and fluorine holds great promise for creating lead compounds for new medicines. news-medical.net Preliminary studies show that α,α-difluorooxetanes, a related class of compounds, exhibit good metabolic stability and lower lipophilicity compared to their non-fluorinated counterparts. acs.org These properties make trifluoromethyl oxetanes valuable components for constructing novel small-molecule therapeutics. news-medical.net
The synthesis of fluorinated oxetanes has historically been a challenge for chemists, limiting their exploration in drug discovery. acs.orgsciencedaily.com However, recent breakthroughs have provided new catalytic methods to access these valuable compounds. news-medical.net One novel strategy involves a copper-catalyzed ring expansion of readily available epoxides. acs.org In this process, a difluorocarbene species is inserted into the epoxide ring to yield an α,α-difluoro-oxetane. sciencedaily.com This method has been successfully used to create fluorinated analogues of pharmacophores commonly found in biologically active compounds. news-medical.net
Another developed synthesis for trifluoromethyl oxetanes utilizes a Corey-Chaykovsky epoxidation followed by a ring-expansion reaction of trifluoromethyl ketones. lookchem.comnih.gov This one-pot synthesis proceeds under mild conditions and is compatible with a wide range of functional groups on both aryl and alkyl trifluoromethyl ketones. lookchem.comnih.gov The availability of such synthetic routes is crucial for the design and practical synthesis of diverse fluorinated drug analogues, allowing medicinal chemists to systematically investigate the impact of the trifluoromethyl oxetane moiety on a drug's activity and properties. acs.orgresearchgate.net
Bioisosterism, the strategy of replacing one functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. scispace.com This approach is used to enhance a molecule's biological activity or to improve its absorption, distribution, metabolism, and excretion (ADME) profile. scispace.com The oxetane ring, particularly when substituted as in this compound, serves as a versatile bioisostere for several common functional groups. beilstein-journals.orgnih.gov
The oxetane ring is a well-regarded bioisosteric replacement for both the gem-dimethyl and carbonyl groups. acs.orgbeilstein-journals.orgnih.gov Gem-dimethyl groups are often introduced into drug candidates to block sites of metabolic oxidation, but this increases lipophilicity, which can negatively affect other properties. acs.org Replacing a gem-dimethyl group with an oxetane ring can maintain or increase metabolic stability while reducing lipophilicity and increasing polarity. acs.orgbeilstein-journals.org
The oxetane ring also serves as a nonclassical isostere of the carbonyl group due to its high polarity and ability to act as a hydrogen bond acceptor. mdpi.com Oxetanes share a comparable polarity and spatial arrangement of oxygen lone pairs with carbonyls. beilstein-journals.org A key advantage of this replacement is improved metabolic stability; while carbonyls in ketones, esters, and amides can be susceptible to enzymatic reduction or hydrolysis, the oxetane ring is chemically robust under similar biological conditions. acs.orgbeilstein-journals.org The introduction of a trifluoromethyl group can further modulate the electronic properties of this bioisostere.
| Original Group | Bioisosteric Replacement | Key Advantages of Replacement |
| gem-Dimethyl | Oxetane | Increases polarity, reduces lipophilicity, maintains or improves metabolic stability. acs.orgbeilstein-journals.org |
| Carbonyl (ketone, ester) | Oxetane | Improves metabolic stability against reduction/hydrolysis, acts as a strong H-bond acceptor. acs.orgmdpi.combeilstein-journals.org |
The carboxylic acid moiety is a common feature in many drugs but can be associated with poor membrane permeability and rapid metabolism. scispace.com Consequently, finding suitable bioisosteres is a frequent objective in drug design. acs.org The oxetan-3-ol (B104164) structural unit has been evaluated as a potential surrogate for the carboxylic acid functional group. nih.govnih.gov Since the oxetane ring itself is an isostere of a carbonyl group, it was proposed that oxetan-3-ol could mimic the key interactions of a carboxylic acid. nih.govnih.govresearchgate.net
Studies comparing ibuprofen (B1674241) with its oxetan-3-ol analogue showed that the analogue is mostly neutral at physiological pH and more permeable. pharmablock.com Given its relatively low acidity and higher permeability, the oxetan-3-ol fragment is considered a promising replacement for carboxylic acids, especially in the design of drugs targeting the central nervous system (CNS), where brain penetration is critical. nih.gov
| Compound Feature | Carboxylic Acid | Oxetan-3-ol Analogue | Implication for Drug Design |
| Acidity (pKa) | Acidic | Low acidity | Reduced ionization at physiological pH. pharmablock.com |
| Permeability | Often low | High | Improved potential for passive diffusion across membranes. pharmablock.comnih.gov |
| Application | General | CNS drug design | May improve brain penetration by replacing the carboxylic acid group. nih.gov |
The trifluoromethyl oxetane group has been specifically investigated as a bioisostere for the tert-butyl group. lookchem.compharmablock.com The tert-butyl group is bulky and lipophilic, and while it can confer metabolic stability, it often leads to poor aqueous solubility. pharmablock.com The trifluoromethyl oxetane offers a more polar alternative. lookchem.comnih.gov
In one study within a γ-secretase modulator (GSM) program, a tert-butyl group on a lead compound was replaced with a trifluoromethyl oxetane moiety. lookchem.comnih.gov The resulting analogue containing the trifluoromethyl oxetane demonstrated several benefits: it maintained similar biological potency while reducing lipophilicity. lookchem.com This reduction in lipophilicity led to an improved lipophilic efficiency (LipE) and better metabolic stability compared to the original tert-butyl compound. lookchem.comnih.gov This research highlights the significant advantages of using the trifluoromethyl oxetane as a more polar and metabolically robust isostere for the tert-butyl group. lookchem.com
| Property | tert-Butyl Analogue | Trifluoromethyl Oxetane Analogue | Outcome of Bioisosteric Replacement |
| Lipophilicity | High | Reduced | Improved Lipophilic Efficiency (LipE). lookchem.comnih.gov |
| Metabolic Stability | Lower | Improved | Enhanced stability in metabolic assays. lookchem.comnih.gov |
| Biological Potency | Potent | Maintained | Similar potency to the original compound. lookchem.com |
Bioisosteric Applications of this compound
Bioisosteric Replacements for Thioesters and Benzyl (B1604629) Sulfides
The concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to enhance a molecule's biological activity or pharmacokinetic profile, is a cornerstone of modern drug design. In this context, 3-sulfanyl-oxetanes, which can be synthesized from oxetan-3-ols, have emerged as promising bioisosteric replacements for thioesters and benzyl sulfides. acs.orgresearchgate.netresearchgate.netthieme-connect.de
Research has demonstrated that the oxetane sulfide (B99878) motif shares a similar shape and electronic characteristics with thioesters, making it a viable substitute. acs.orgresearchgate.netresearchgate.net A mild and cost-effective lithium-catalyzed reaction enables the chemoselective activation of the C-OH bond in oxetan-3-ols for subsequent alkylation with various thiols. acs.org This method provides access to a diverse range of 3-sulfanyl-oxetanes, thereby introducing novel structural motifs into new chemical spaces. acs.org The derivatization of the resulting oxetane sulfide linker further expands the accessible chemical diversity, providing a platform for the creation of new classes of oxetane-based building blocks. acs.orgresearchgate.netresearchgate.net
Exploration of Novel Chemical Space in Drug Design using Trifluoromethyl Oxetanes
The introduction of trifluoromethyl oxetanes into drug candidates allows for the exploration of novel chemical space, moving beyond traditional, often planar, aromatic structures. researchgate.netenamine.netnih.gov The three-dimensional and polar nature of the oxetane ring, combined with the unique properties of the trifluoromethyl group, provides a valuable design element for medicinal chemists. researchgate.netnih.govnih.gov
This approach has been successfully utilized in "beyond Rule of 5" (bRo5) programs, which aim to develop drugs with properties that fall outside the conventional Lipinski's Rule of 5 guidelines. researchgate.net The use of trifluoromethyl oxetanes can lead to molecules with increased three-dimensionality, which can enhance aqueous solubility and provide access to previously unexplored areas of chemical space. nih.gov This expansion of molecular diversity is crucial for identifying new lead compounds with improved efficacy and pharmacokinetic profiles.
The synthesis of a wide array of novel oxetane derivatives, facilitated by the reactivity of precursors like 3-oxetanone (B52913), provides a foundation for their broad application in chemistry and drug discovery. researchgate.netnih.govacs.org These efforts are continually expanding the toolbox available to medicinal chemists for the design of innovative therapeutics. researchgate.netnih.govacs.org
Impact on Metabolic Stability and Aqueous Solubility in Drug Discovery
One of the most significant advantages of incorporating the 3-(trifluoromethyl)oxetane moiety into drug candidates is its profound impact on metabolic stability and aqueous solubility. acs.orgresearchgate.netresearchgate.netnih.govacs.orgacs.orgbeilstein-journals.orgpharmablock.comacs.org
The oxetane ring is often used to replace metabolically labile groups, such as gem-dimethyl or carbonyl functionalities. acs.orgresearchgate.netnih.govacs.orgbeilstein-journals.org This substitution can significantly reduce the rate of metabolic degradation, leading to improved drug half-life and bioavailability. researchgate.netresearchgate.netnih.govacs.org For instance, the replacement of a gem-dimethyl group with an oxetane can decrease the rate of metabolic degradation in many cases. researchgate.netnih.govacs.org
Furthermore, the polar nature of the oxetane ring generally leads to a substantial increase in aqueous solubility. acs.orgresearchgate.netnih.govacs.orgacs.org Studies have shown that replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context. researchgate.netnih.govacs.org This enhancement in solubility is a critical factor in improving a drug's absorption and distribution in the body.
A trifluoromethyl oxetane derivative, for example, demonstrated a desirable aqueous solubility of 116 μM and was found to be the best combination of potency and metabolic stability in a particular study. pharmablock.com In contrast, the corresponding ethyl and isopropyl-oxetane derivatives were unstable in human liver microsomes. pharmablock.com This highlights the specific benefits of the trifluoromethyl group in enhancing these key drug-like properties.
Table 1: Physicochemical Property Comparison
| Feature | gem-Dimethyl Group | Oxetane Moiety | Trifluoromethyl Oxetane Moiety |
|---|---|---|---|
| Lipophilicity | Increases | Neutral/Decreases | Decreases |
| Aqueous Solubility | Lower | Significantly Higher | Higher |
| Metabolic Stability | Often a site of metabolism | Generally Improved | Often Significantly Improved |
Applications in Materials Science
The unique properties of fluorinated oxetanes, including this compound, extend beyond pharmaceuticals into the realm of materials science. These compounds serve as valuable monomers and building blocks for the creation of advanced polymers and materials with tailored functionalities.
Synthesis of Fluorinated Polymers from Oxetane Monomers
Fluorinated polymers derived from oxetane monomers exhibit a range of desirable properties, including high thermal stability, low dielectric constants, and resistance to chemical and environmental degradation. ontosight.aiwikipedia.org The polymerization of oxetane monomers, such as those derived from this compound, typically proceeds via a cationic ring-opening mechanism. wikipedia.orgresearchgate.net
The resulting polyoxetanes can be tailored for various applications. wikipedia.org For example, fluorinated poly(aryl ether) and polybenzoxazine composites show excellent thermal stability and low dielectric constants, making them suitable for use in microelectronic devices and communication technology. ontosight.ai The incorporation of fluorine also imparts hydrophobicity, leading to the development of high-performance fluororubbers with improved thermal stability for use in seals, gaskets, and coatings. ontosight.ai
Development of Advanced Photoresists Incorporating Fluorinated Oxetanes
In the field of microlithography, which is essential for the fabrication of integrated circuits, there is a constant demand for advanced photoresist materials with higher resolution and sensitivity. Fluorinated oxetanes are being explored as components in photoresist formulations for deep ultraviolet (DUV) and extreme ultraviolet (EUV) lithography. caltech.educaltech.edu
The incorporation of fluorinated groups, such as the hexafluorocarbinol generated from the ring-opening of certain fluorinated oxetanes, can enhance the transparency of the photoresist polymer at short wavelengths (e.g., 157 nm and 193 nm). caltech.edu Negative-tone photoresists based on the acid-catalyzed ring-opening of fluorinated oxetanes are a promising approach to developing low-outgassing materials, which is a critical issue in advanced lithography. caltech.edu The use of fluorinated photoacid generators (PAGs) in conjunction with these polymers can further enhance sensitivity. nih.govresearchgate.net
Incorporation into Energetic Materials
The high ring strain of the oxetane ring (approximately 107 kJ/mol) makes it an attractive component for energetic materials. wikipedia.org The polymerization of energetic oxetane monomers can lead to the formation of energetic binders for propellants and explosives. While specific research on the direct incorporation of this compound into energetic materials is not widely published, the synthesis of other energetic monomers based on oxetane-3-ol has been described. ntrem.com These monomers often incorporate classical nitroaromatic scaffolds to increase the energy content. ntrem.com The development of new energetic polymers based on oxetane chemistry remains an active area of research.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 3-Sulfanyl-oxetanes |
| Thioesters |
| Benzyl Sulfides |
| Oxetan-3-ols |
| 3-Oxetanone |
| Polyoxetane |
| Poly(aryl ether) |
| Polybenzoxazine |
| Photoacid generators (PAGs) |
| 3-bromomethyl-3-hydroxymethyloxetane |
| 1-halo-2,4,6-trinitrobenzenes |
Development of this compound as a Versatile Synthetic Intermediate
The unique structural and electronic properties of this compound, namely the presence of a strained four-membered ether ring, a tertiary alcohol, and a trifluoromethyl group, make it an exceptionally valuable and versatile intermediate in modern organic synthesis. biosynth.combldpharm.comcymitquimica.com Its utility stems from the oxetane ring's ability to act as both a stable, polarity-enhancing motif and a reactive synthon that can undergo ring-opening reactions under specific conditions. acs.orgacs.orgbeilstein-journals.org This dual nature allows chemists to employ it as a precursor for a wide range of other functionalized molecules and as a foundational piece for constructing intricate molecular frameworks.
The reactivity of the oxetane ring in this compound, particularly its susceptibility to ring-opening under acidic or basic conditions, is pivotal for synthesizing more complex heterocyclic systems. smolecule.com
Dioxanes: Research has demonstrated that oxetan-3-ols can serve as 1,2-bis-electrophile synthons in annulation reactions with 1,2-diols to form 1,4-dioxanes. nih.gov Under Brønsted acid catalysis, the oxetanol is activated to form an oxetane carbocation. This intermediate reacts with a diol, and a subsequent intramolecular ring-opening of the oxetane moiety leads to the formation of the dioxane ring system. nih.gov This methodology allows for the rapid construction of substituted dioxanes, which are important scaffolds in drug discovery. nih.gov
Isoxazoles: The oxetane framework can be transformed into other heterocyclic systems like isoxazoles. For instance, synthetic routes have been developed that convert oxetan-3-one, a close derivative, into isoxazoles through a base-mediated rearrangement of an intermediate like 3-(nitromethylene)oxetane. acs.org This process involves the formation of a strained oxetene, which then undergoes ring-opening and dehydration to furnish the isoxazole (B147169) ring. acs.org The synthesis of isoxazoles bearing a trifluoromethyl group is of significant interest in medicinal chemistry, and various methods have been developed to produce these valuable compounds. organic-chemistry.orgrsc.org
Morpholines: The conversion of oxetane-3-one to nitrogen-containing heterocycles such as morpholines has been reported. acs.org This transformation can proceed through N,O-acetals derived from oxetan-3-one, which, upon treatment with a Lewis acid and a cyanide source, rearrange to form the saturated six-membered ring. acs.org Furthermore, spirocyclic oxetanes are recognized for their structural similarities to common drug fragments like morpholine (B109124) and can even act as superior replacements in terms of solubilizing ability. researchgate.net
Table 1: Heterocyclic Synthesis from Oxetane Precursors
| Target Heterocycle | Oxetane Precursor Type | Key Transformation | Reference |
|---|---|---|---|
| 1,4-Dioxanes | Oxetan-3-ol | Brønsted acid-catalyzed annulation with diols | nih.gov |
| Isoxazoles | Oxetan-3-one derivative | Base-mediated rearrangement of 3-(nitromethylene)oxetane | acs.org |
| Morpholines | Oxetan-3-one | Rearrangement of N,O-acetals | acs.org |
Building Block for Complex Molecular Architectures
The incorporation of the 3-(trifluoromethyl)oxetane moiety into larger molecules is a key strategy in medicinal chemistry to enhance physicochemical properties. mdpi.com Oxetanes are increasingly used as bioisosteric replacements for other common chemical groups, such as gem-dimethyl or carbonyl groups, to improve aqueous solubility, metabolic stability, and lipophilicity. acs.orgbeilstein-journals.orgnih.gov The trifluoromethyl group further modulates these properties, particularly lipophilicity. nih.gov
This compound and its derivatives serve as crucial building blocks in the synthesis of complex, biologically active molecules. acs.org Its utility is demonstrated in its incorporation into advanced pharmaceutical intermediates and potential drug candidates. For example, the [3-(trifluoromethyl)oxetan-3-yl] group is a component of complex patented molecules, such as piperazine (B1678402) carboxylate derivatives designed for specific biological targets. nih.gov
A notable application is in the development of γ-secretase modulators (GSMs), where a trifluoromethyl oxetane was synthesized and evaluated as a polar isostere for a tert-butyl group. nih.gov The synthesis involved a Corey-Chaykovsky epoxidation/ring-expansion reaction of a trifluoromethyl ketone. nih.gov The resulting trifluoromethyl oxetane-containing GSM showed improved lipophilic efficiency and metabolic stability compared to its tert-butyl counterpart, highlighting the benefits of using this building block in designing complex molecular architectures for drug discovery. nih.gov
Table 2: Role of the 3-(Trifluoromethyl)oxetane Moiety in Complex Molecules
| Application Area | Role of the Moiety | Observed Benefits | Example Molecule Class | Reference |
|---|---|---|---|---|
| Medicinal Chemistry | Bioisostere for gem-dimethyl or carbonyl groups | Improved solubility, metabolic stability | General Drug Scaffolds | beilstein-journals.orgnih.gov |
| Drug Discovery | Polar isostere for tert-butyl group | Decreased lipophilicity, improved metabolic stability | γ-Secretase Modulators | nih.gov |
| Pharmaceutical Synthesis | Structural component | Part of a complex heterocyclic system | Piperazine carboxylates | nih.gov |
Computational and Theoretical Studies on 3 Trifluoromethyl Oxetan 3 Ol
Quantum Chemical Calculations for Mechanistic Elucidation of Reactions
Quantum chemical calculations have been instrumental in unraveling the mechanisms of reactions involving 3-(trifluoromethyl)oxetan-3-ol and its derivatives. These computational approaches allow for the detailed examination of reaction pathways, the characterization of transition states, and the quantification of the electronic effects that govern reactivity.
Quantum chemical calculations, particularly using density functional theory (DFT), have been employed to investigate the reaction coordinates of processes involving trifluoromethylated oxetanes. For instance, in the context of FeCl₃-catalyzed carbonyl-olefin metathesis, theoretical studies have revealed the significant impact of the trifluoromethyl group on the reaction pathway.
The introduction of fluorine atoms adjacent to a carbonyl group has been shown to substantially influence the energetics of the cycloaddition and retro-cycloaddition steps. acs.org Specifically, the sequential addition of fluorine atoms progressively lowers the activation energy for the [2+2]-cycloaddition to form the oxetane (B1205548) intermediate. acs.org Conversely, the presence of the trifluoromethyl group significantly increases the activation energy for the subsequent retro-[2+2]-cycloaddition, which is the step that would lead to the metathesis products. acs.org This high barrier for the retro-cycloaddition effectively traps the reaction at the oxetane stage, explaining the experimental observation that certain trifluoromethylated substrates form stable oxetanes instead of undergoing full metathesis. acs.org
A detailed analysis of the transition state structures provides further insight. The transition state for the retro-[2+2]-cycloaddition involves the breaking of a C-O bond, leading to the formation of a partial positive charge on the carbon atom. acs.org In systems without the trifluoromethyl group, this developing positive charge is stabilized by hyperconjugation with adjacent C-H σ-bonds. acs.org However, in the case of this compound derivatives, the highly electronegative fluorine atoms destabilize this transition state, thereby increasing the energy barrier for the retro-cycloaddition. acs.org
The table below summarizes the calculated free energy barriers for the cycloaddition and retro-cycloaddition steps for substrates with varying degrees of fluorination, illustrating the profound electronic effect of the trifluoromethyl group.
| Substrate | Cycloaddition Activation Energy (ΔG‡c, kcal/mol) | Retro-Cycloaddition Activation Energy (ΔG‡rc, kcal/mol) |
| Methyl | 13.6 | 13.9 |
| Monofluoromethyl | 5.8 | 15.8 |
| Difluoromethyl | 3.8 | Not reported |
| Trifluoromethyl | 3.5 | 21.1 |
Data sourced from theoretical investigations into substrate behavior in FeCl₃-catalyzed carbonyl-olefin metathesis. acs.org
Computational studies have also shed light on the crucial role of catalyst-substrate interactions in directing the reactivity of oxetane derivatives. In Brønsted acid-catalyzed reactions, for example, the catalyst can selectively activate the oxetanol to form an oxetane carbocation. nih.gov The stability of this carbocation is paramount to the subsequent reaction steps. The interaction between the catalyst and the substrate can influence the regioselectivity and diastereoselectivity of the reaction. nih.gov
In the context of Lewis acid catalysis, the coordination of the Lewis acid to the oxygen atom of the oxetane ring is a key step. acs.org This coordination polarizes the C-O bonds, making the oxetane more susceptible to nucleophilic attack or rearrangement. Quantum chemical calculations can model these interactions and predict the most likely reaction pathways. For instance, in the FeCl₃-catalyzed carbonyl-olefin metathesis, the iron(III) center coordinates to the carbonyl oxygen, inducing the initial cycloaddition. acs.org The continued coordination of the Lewis acid to the resulting oxetane intermediate is what directs the subsequent, albeit in the trifluoromethyl case disfavored, retro-cycloaddition. acs.org
Conformational Analysis of Trifluoromethylated Oxetane Rings
The three-dimensional structure of the oxetane ring is a critical determinant of its physical and chemical properties. The parent oxetane ring is not planar and adopts a puckered conformation to relieve ring strain. mdpi.com The introduction of substituents, particularly a bulky and electron-withdrawing trifluoromethyl group, significantly influences the ring's conformational preferences.
Prediction and Rationalization of Reactivity Profiles
Theoretical calculations are powerful tools for predicting and rationalizing the reactivity of novel compounds. For trifluoromethylated oxetanes, computational models can predict their susceptibility to various chemical transformations. For example, theoretical Hammett analysis, performed through quantum chemical calculations, can correlate the electronic properties of substituents on an aromatic ring attached to the oxetane with the reaction outcomes. acs.org Such analyses have shown that while aromatic substituents have an impact, the presence of the trifluoromethyl group is the dominant factor in determining whether the reaction proceeds to metathesis or stops at the oxetane. acs.org
These predictive capabilities are invaluable in guiding synthetic efforts. By understanding how structural modifications influence reactivity, chemists can design more efficient synthetic routes and target molecules with desired properties.
In Silico Screening and Design of Novel Trifluoromethyl Oxetane Derivatives
The insights gained from computational studies can be leveraged for the in silico screening and design of new trifluoromethyl oxetane derivatives with specific properties. By computationally evaluating virtual libraries of compounds, researchers can identify candidates with promising characteristics before embarking on time-consuming and resource-intensive laboratory synthesis.
This approach is particularly relevant in medicinal chemistry, where the oxetane motif is increasingly used to improve properties like solubility, metabolic stability, and lipophilicity. acs.org For instance, computational screening can be used to design novel oxetane derivatives as potential enzyme inhibitors or receptor ligands. mdpi.com Density functional theory (DFT) has been employed to screen novel energetic oxetane derivatives for applications as energetic binders in propellants. nih.gov This demonstrates the broad applicability of computational methods in exploring the chemical space of trifluoromethylated oxetanes for various applications.
Future Directions and Emerging Research Avenues
Development of More Sustainable and Efficient Synthetic Routes for 3-(Trifluoromethyl)oxetan-3-ol
While methods for synthesizing oxetane-3-ols exist, future research will prioritize the development of more environmentally benign and economically viable routes to this compound. Current syntheses often rely on multi-step procedures that may involve hazardous reagents or produce significant waste. researchgate.net The focus will shift towards green chemistry principles, including atom economy, use of renewable feedstocks, and avoidance of toxic solvents.
Key research objectives will likely include:
Catalytic Approaches: Exploring novel catalytic systems that can construct the oxetane (B1205548) ring with high efficiency and selectivity, minimizing the need for stoichiometric reagents. This includes developing metal-catalyzed or organocatalyzed cyclization reactions from readily available precursors.
Flow Chemistry: Implementing continuous flow processes for the synthesis. Flow chemistry offers benefits such as improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for easier scale-up and process automation. nih.gov
Biocatalysis: Investigating the use of enzymes to catalyze key steps in the synthesis, offering high selectivity under mild reaction conditions and reducing the environmental impact.
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Potential Advantages | Key Research Challenges |
|---|---|---|
| Novel Catalysis | Higher efficiency, lower waste, milder conditions. | Catalyst cost, stability, and recyclability. |
| Flow Chemistry | Enhanced safety, scalability, process control. nih.gov | Initial setup cost, potential for channel clogging. |
| Biocatalysis | High chemo-, regio-, and stereoselectivity; green. | Enzyme discovery and engineering, substrate scope limitations. |
Expanding the Scope of Catalytic Transformations for Selective Functionalization
Future work will not only focus on synthesizing this compound but also on its selective modification to create a diverse range of derivatives. The development of catalytic methods to functionalize the molecule at specific positions without opening the strained oxetane ring is a significant challenge and a promising research avenue.
Emerging areas of focus include:
C-H Functionalization: Applying modern catalytic methods for the direct functionalization of C-H bonds on the oxetane ring. This would provide a highly atom-economical way to introduce new substituents and build molecular complexity. nih.gov
Asymmetric Catalysis: Developing enantioselective transformations to access chiral derivatives of this compound. Chiral Brønsted acids or metal complexes could be employed to control the stereochemistry of reactions involving the oxetane. nih.govrsc.org
Ring-Opening and Expansion Reactions: While preserving the ring is often desired, controlled, catalytic ring-opening or ring-expansion reactions are also a valuable future direction. researchgate.net Reacting this compound with different nucleophiles or catalysts could lead to novel heterocyclic structures that are themselves valuable for further applications. nih.govacs.org For instance, Brønsted acid catalysis has been used to convert other oxetan-3-ols into 1,4-dioxanes. nih.gov
Advanced Applications in Targeted Drug Delivery and Prodrug Strategies
The structural motifs within this compound are highly relevant to medicinal chemistry. Oxetanes are recognized as valuable isosteres for gem-dimethyl and carbonyl groups, often improving physicochemical properties like solubility and metabolic stability. acs.orgbeilstein-journals.orgacs.orgnih.gov The trifluoromethyl group can enhance membrane permeability and binding affinity. tandfonline.comspringernature.com This combination makes the molecule an excellent starting point for advanced drug delivery systems.
Future research will likely explore:
Prodrug Design: Using the hydroxyl group as a handle to attach active pharmaceutical ingredients (APIs). The resulting prodrug could be designed to be cleaved under specific physiological conditions (e.g., by certain enzymes or at a particular pH), releasing the API at the target site. This approach aims to improve drug efficacy and reduce off-target side effects. nih.govscience.gov
Bioisosteric Replacement: Systematically using this compound and its derivatives as building blocks to replace other functional groups in known drugs. pharmablock.com This strategy could lead to new chemical entities with improved pharmacokinetic profiles, such as enhanced solubility or reduced metabolic clearance. acs.orgnih.gov
Exploration of this compound in Supramolecular Chemistry and Nanomaterials
The unique structural and electronic features of this compound make it a candidate for applications in materials science, an area that remains largely unexplored.
Potential avenues for future investigation include:
Self-Assembling Systems: The hydroxyl group can act as a hydrogen bond donor and acceptor, while the polar oxetane ring and trifluoromethyl group can participate in dipole-dipole and other non-covalent interactions. Future studies could investigate how these interactions can be harnessed to drive the self-assembly of the molecule into well-defined supramolecular structures like gels, liquid crystals, or capsules. researchgate.net
Nanomaterial Functionalization: The molecule could be used as a surface modifier for nanomaterials. Attaching it to the surface of nanoparticles could alter their properties, for example, by increasing their dispersibility in certain solvents or by introducing specific functionalities for further reactions.
Polymer Chemistry: this compound could serve as a monomer or a functional additive in polymerization reactions. The incorporation of this moiety into a polymer backbone could imbue the resulting material with novel thermal, mechanical, or optical properties.
Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and the study of this compound will be no exception. These computational tools can significantly accelerate the pace of discovery and optimization. researchgate.net
Future applications in this domain include:
Predictive Modeling: Using ML algorithms to predict the physicochemical properties, biological activity, and toxicity of novel derivatives of this compound before they are synthesized. nih.gov This can help prioritize the most promising candidates for synthesis and testing, saving time and resources.
Reaction Prediction and Optimization: Employing AI to predict the outcomes of unknown chemical reactions and to optimize synthetic routes. researchgate.net Algorithms can analyze vast datasets of known reactions to suggest the best catalysts, reagents, and conditions for synthesizing or functionalizing this compound.
De Novo Design: Utilizing generative AI models to design new molecules based on the this compound scaffold with desired properties for specific applications, such as inhibiting a particular enzyme or self-assembling into a target supramolecular architecture.
Table 2: Application of AI/ML in this compound Research
| AI/ML Application | Objective | Expected Outcome |
|---|---|---|
| Predictive Modeling | Forecast properties of virtual compounds. | Prioritization of synthetic targets. nih.gov |
| Reaction Optimization | Identify optimal synthetic conditions. | Higher yields, reduced experimental effort. researchgate.net |
| De Novo Design | Generate novel molecular structures. | Discovery of new drug candidates and materials. |
Q & A
Basic: What are the key synthetic strategies for preparing 3-(Trifluoromethyl)oxetan-3-ol?
Answer:
The compound can be synthesized via ring-closing strategies or functional group transformations . For example:
- Oxetane ring formation : Reacting 3-(trifluoromethyl)glycerol derivatives with activating agents (e.g., triflic anhydride) under controlled conditions to form the strained oxetane ring.
- Nucleophilic substitution : Using trifluoromethylated precursors (e.g., 3-bromo-5-fluoro-pyridin-4-yl derivatives) with hydroxyl nucleophiles in polar aprotic solvents like DMF .
Key Considerations : Monitor reaction progress via TLC or LC-MS to avoid over-substitution.
Advanced: How can enantioselective synthesis of this compound be achieved?
Answer:
Enantiomeric purity is critical for pharmaceutical applications. Methods include:
- Chiral auxiliaries : Use enantiopure trifluoromethylated starting materials (e.g., derived from (S)-3-amino-3-(4-fluorophenyl)propan-1-ol) to direct stereochemistry .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINOL-derived phosphoric acids) in ring-closing reactions to induce enantioselectivity.
Data Analysis : Validate enantiomeric excess (ee) using chiral HPLC or NMR with chiral shift reagents .
Basic: What spectroscopic methods are optimal for characterizing this compound?
Answer:
- <sup>19</sup>F NMR : Identifies trifluoromethyl (-CF3) chemical shifts (δ ~ -60 to -70 ppm) and confirms substitution patterns.
- IR Spectroscopy : Detects hydroxyl (O-H) stretching (~3200–3600 cm<sup>-1</sup>) and oxetane ring vibrations (C-O-C, ~950–1100 cm<sup>-1</sup>).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]<sup>+</sup> = 158.03 for C4H5F3O2) and fragmentation patterns .
Advanced: How do researchers resolve contradictions in reported reactivity data for oxetane derivatives?
Answer:
Discrepancies may arise from:
- Solvent effects : Polar solvents stabilize transition states differently (e.g., THF vs. DCM).
- Steric hindrance : The trifluoromethyl group alters reaction kinetics.
Methodology : - Perform kinetic studies under standardized conditions (temperature, solvent, catalyst).
- Use computational modeling (DFT) to predict reactivity pathways and compare with experimental data .
Basic: What are the stability and storage guidelines for this compound?
Answer:
- Storage : Keep in airtight containers under inert gas (N2 or Ar) at -20°C to prevent oxidation or hydrolysis.
- Handling : Use moisture-free gloves (e.g., nitrile) and work in a fume hood to avoid exposure to humidity .
Advanced: How does the oxetane ring influence the compound’s reactivity in medicinal chemistry?
Answer:
- Ring strain : The oxetane’s 60° bond angles increase reactivity, enabling ring-opening reactions with nucleophiles (e.g., amines, thiols).
- Metabolic stability : The trifluoromethyl group reduces metabolic degradation, enhancing bioavailability.
Experimental Design : Conduct stability assays in simulated physiological conditions (pH 7.4, 37°C) and track degradation via LC-MS .
Basic: What are common impurities in synthesized this compound?
Answer:
- Byproducts : Unreacted trifluoromethyl precursors or ring-opened derivatives (e.g., diols).
- Detection : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) or GC-MS for volatile impurities .
Advanced: How can computational chemistry aid in designing derivatives of this compound?
Answer:
- Docking studies : Predict binding affinity to target proteins (e.g., kinases) using software like AutoDock.
- QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with biological activity.
Validation : Compare computational predictions with in vitro assays (e.g., IC50 measurements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
